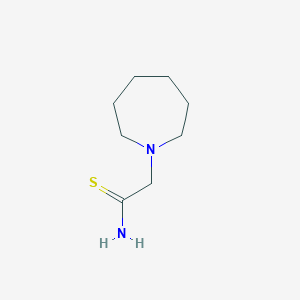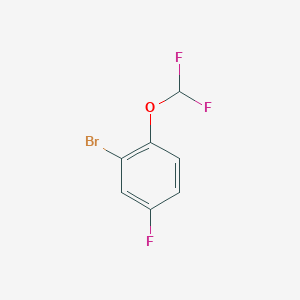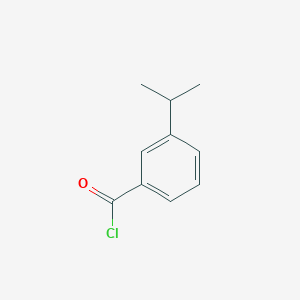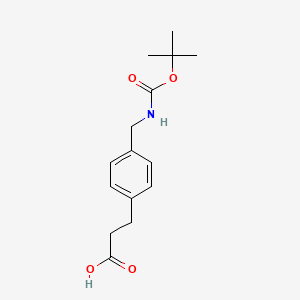![molecular formula C28H36N2O4 B1291762 tert-Butyl trans-4-[2-(9H-fluoren-9-ylmethoxy-carbonylamino)ethyl]cyclohexylcarbamate CAS No. 1212342-32-9](/img/structure/B1291762.png)
tert-Butyl trans-4-[2-(9H-fluoren-9-ylmethoxy-carbonylamino)ethyl]cyclohexylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl trans-4-[2-(9H-fluoren-9-ylmethoxy-carbonylamino)ethyl]cyclohexylcarbamate: is a complex organic compound often used in biochemical and proteomics research. This compound is characterized by its unique structure, which includes a tert-butyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a cyclohexylcarbamate moiety. It is primarily utilized in the synthesis of peptides and other organic molecules due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl trans-4-[2-(9H-fluoren-9-ylmethoxy-carbonylamino)ethyl]cyclohexylcarbamate typically involves multiple steps:
Formation of the Fmoc-protected amine: The initial step involves the protection of the amine group with the Fmoc group. This is achieved by reacting the amine with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling with cyclohexylcarbamate: The Fmoc-protected amine is then coupled with tert-butyl trans-4-[2-(aminoethyl)cyclohexylcarbamate] using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in an organic solvent such as dichloromethane.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including precise control of temperature, solvent choice, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the carbamate group, converting it into an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tert-butyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Fluorenone derivatives.
Reduction: Amines.
Substitution: Substituted carbamates.
Applications De Recherche Scientifique
Chemistry:
- Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amine group.
- Employed in the synthesis of complex organic molecules due to its stability and reactivity.
Biology:
- Utilized in the study of protein-protein interactions by incorporating it into peptide chains.
- Helps in the development of peptide-based drugs.
Medicine:
- Plays a role in the design of novel therapeutic agents, particularly in the field of cancer research.
- Used in the synthesis of peptide-based vaccines.
Industry:
- Applied in the production of specialty chemicals and pharmaceuticals.
- Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-Butyl trans-4-[2-(9H-fluoren-9-ylmethoxy-carbonylamino)ethyl]cyclohexylcarbamate involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. The compound is stable under basic conditions but can be selectively removed under acidic conditions, allowing for the sequential addition of amino acids to form peptides.
Comparaison Avec Des Composés Similaires
- tert-Butyl N-(9H-fluoren-9-ylmethoxycarbonyl)-L-aspartate
- tert-Butyl N-(9H-fluoren-9-ylmethoxycarbonyl)-L-glutamate
Comparison:
- tert-Butyl N-(9H-fluoren-9-ylmethoxycarbonyl)-L-aspartate and tert-Butyl N-(9H-fluoren-9-ylmethoxycarbonyl)-L-glutamate are similar in that they also contain the Fmoc protecting group and tert-butyl group. they differ in the amino acid moiety, which affects their reactivity and applications.
- Uniqueness: tert-Butyl trans-4-[2-(9H-fluoren-9-ylmethoxy-carbonylamino)ethyl]cyclohexylcarbamate is unique due to its cyclohexylcarbamate moiety, which provides additional stability and specific reactivity patterns compared to other Fmoc-protected compounds.
Propriétés
IUPAC Name |
tert-butyl N-[4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]cyclohexyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O4/c1-28(2,3)34-27(32)30-20-14-12-19(13-15-20)16-17-29-26(31)33-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-11,19-20,25H,12-18H2,1-3H3,(H,29,31)(H,30,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGJWZOXCNZIGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-8-fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one](/img/structure/B1291701.png)










